molecular formula C13H21NO5 B14489288 2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol CAS No. 65143-60-4

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol

Katalognummer: B14489288
CAS-Nummer: 65143-60-4
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: UCENNCPLJVDHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol is an organic compound characterized by the presence of a trimethoxyaniline group attached to an ethoxyethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol typically involves the reaction of 3,4,5-trimethoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3,4,5-Trimethoxyaniline: A precursor used in the synthesis of the compound.

Uniqueness

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol is unique due to its combination of a trimethoxyaniline group with an ethoxyethanol moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65143-60-4

Molekularformel

C13H21NO5

Molekulargewicht

271.31 g/mol

IUPAC-Name

2-[2-(3,4,5-trimethoxyanilino)ethoxy]ethanol

InChI

InChI=1S/C13H21NO5/c1-16-11-8-10(14-4-6-19-7-5-15)9-12(17-2)13(11)18-3/h8-9,14-15H,4-7H2,1-3H3

InChI-Schlüssel

UCENNCPLJVDHQN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.